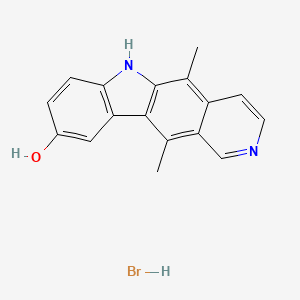

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide

Description

BenchChem offers high-quality 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93841-53-3 |

|---|---|

Molecular Formula |

C17H15BrN2O |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |

InChI |

InChI=1S/C17H14N2O.BrH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H |

InChI Key |

VFVURWBESHQRSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Br |

Origin of Product |

United States |

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide: Structural Properties, Mechanisms of Action, and Experimental Workflows

Executive Summary

The development of DNA-targeted chemotherapeutics requires a precise understanding of molecular interactions at the chromatin level. 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide —commonly known as 9-hydroxyellipticine hydrobromide —is a highly potent, semi-synthetic derivative of the naturally occurring plant alkaloid ellipticine. By functionalizing the C-9 position of the planar carbazole scaffold and formulating it as a hydrobromide salt, researchers have successfully engineered a molecule that overcomes the poor aqueous solubility of parent ellipticines while exponentially increasing its genotoxic efficacy against mutant cancer cell lines.

This technical whitepaper provides an in-depth analysis of the compound’s structural causality, its multi-modal mechanisms of action (MoA), and the self-validating experimental workflows required to quantify its pharmacological efficacy in preclinical drug development.

Chemical Identity & Structural Causality

The pharmacological superiority of 9-hydroxyellipticine over its parent compound is not coincidental; it is driven by precise structural modifications. The planar tetracyclic system allows for seamless intercalation between DNA base pairs. However, the addition of the hydroxyl group at the C-9 position serves two critical causal functions:

-

Electronic Modulation: The -OH group acts as a strong electron-donating moiety, significantly lowering the molecule's oxidation potential. This makes it a highly reactive substrate for Cytochrome P450 (CYP450) enzymes, facilitating rapid bio-oxidation into electrophilic quinone-imines [1].

-

Hydrogen Bonding: The hydroxyl group introduces a new hydrogen-bond donor/acceptor site, which drastically increases the apparent binding affinity to the DNA minor groove and stabilizes the Topoisomerase II-DNA cleavable complex.

Quantitative Chemical Properties

| Property | Specification / Value |

| IUPAC Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide |

| Common Name | 9-Hydroxyellipticine hydrobromide |

| CAS Registry Number | 93841-53-3 (Hydrobromide salt) |

| Molecular Formula | C₁₇H₁₅BrN₂O |

| Molecular Weight | 343.22 g/mol |

| Key Structural Features | Planar fused benzimidazole/carbazole ring; C-9 hydroxyl |

| Solubility Profile | Enhanced aqueous solubility (due to HBr salt formulation) compared to the highly lipophilic free base |

Multi-Modal Mechanisms of Action (MoA)

Unlike traditional chemotherapeutics that rely on a single target, 9-hydroxyellipticine operates through a multi-modal, highly synergistic mechanism of action [4].

Pathway A: Topoisomerase II Inhibition & DNA Intercalation

The planar structure of 9-hydroxyellipticine allows it to physically intercalate into the DNA double helix. Once intercalated, it acts as a topoisomerase II poison. Instead of merely inhibiting the enzyme's catalytic activity, the drug stabilizes the transient Topo II-DNA "cleavable complex." This prevents the religation of the DNA strands, converting normal enzymatic activity into lethal double-strand breaks, ultimately triggering G1 and G2 cell cycle arrest [3].

Pathway B: CYP450-Mediated Bio-Oxidation & Adduct Formation

A defining feature of 9-hydroxyellipticine is its enzymatic activation. In vivo, human cytochromes P450 (specifically CYP3A4 and CYP1A1) and peroxidases oxidize the C-9 hydroxyl group. This bio-oxidation generates highly reactive electrophilic quinone-imine intermediates. These intermediates aggressively seek nucleophiles, resulting in the formation of irreversible, covalent DNA adducts (primarily at deoxyguanosine residues), leading to profound genotoxic stress[2].

Pathway C: Mutant p53 Conformational Restoration

In many treatment-resistant cancers, the p53 tumor suppressor is mutated and inactive. 9-hydroxyellipticine has the unique ability to bind to mutant p53 proteins and induce a physical conformational shift. This structural realignment restores the wild-type transcriptional function of p53, reactivating downstream apoptotic pathways that are otherwise silenced in resistant tumor phenotypes [1][4].

Fig 1. Multi-modal mechanisms of action for 9-hydroxyellipticine driving cancer cell apoptosis.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 9-hydroxyellipticine, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for quantifying DNA adduct formation and p53 restoration, emphasizing the causality behind each procedural step.

Protocol 1: In Vitro CYP450-Mediated DNA Adduct Formation (³²P-Postlabeling Assay)

Causality & Rationale: Detecting covalent DNA adducts is notoriously difficult due to their low frequency (often 1 adduct per 10⁸ normal nucleotides). The ³²P-postlabeling assay is chosen because it bypasses the need for radiolabeled drugs; instead, it enzymatically radiolabels the damaged DNA after extraction, providing unparalleled sensitivity [2].

Self-Validation Mechanism: This protocol requires a parallel vehicle-only control to establish the baseline of endogenous DNA adducts, ensuring that the detected spots on the chromatogram are exclusively drug-induced.

-

Incubation: Incubate 50 µM 9-hydroxyellipticine hydrobromide with 1 mg calf thymus DNA and 0.5 nmol human recombinant CYP3A4 (with NADPH-generating system) in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

-

DNA Extraction: Terminate the reaction using phenol-chloroform extraction. Precipitate the adducted DNA using cold absolute ethanol and resuspend in standard Tris-EDTA buffer.

-

Enzymatic Digestion: Digest the purified DNA into deoxynucleoside 3'-monophosphates using Micrococcal nuclease and calf spleen phosphodiesterase (37°C for 3 hours).

-

³²P-Postlabeling: Transfer the γ-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the digested adducts using T4 polynucleotide kinase, generating ³²P-labeled deoxynucleoside 3',5'-bisphosphates.

-

Chromatographic Separation: Spot the labeled mixture onto PEI-cellulose Thin Layer Chromatography (TLC) plates. Run multi-directional chromatography using specific solvent systems (e.g., lithium formate/urea) to separate bulky hydrophobic adducts from normal nucleotides.

-

Quantification: Visualize the TLC plates via autoradiography and quantify the adduct spots using a phosphorimager.

Fig 2. Self-validating 32P-postlabeling workflow for detecting covalent ellipticine-DNA adducts.

Protocol 2: p53 Conformational Shift Assay via Dual-Antibody Immunoprecipitation

Causality & Rationale: To prove that 9-hydroxyellipticine restores p53 function, one must demonstrate a physical structural change in the protein. Self-Validation Mechanism: This assay utilizes a competitive dual-antibody system. By simultaneously probing lysates with PAb240 (which strictly recognizes the mutant p53 conformation) and PAb1620 (which recognizes the wild-type conformation), the assay provides an internal ratiometric control. A true pharmacological effect is validated only when the decrease in PAb240 signal is proportionally mirrored by an increase in PAb1620 signal.

-

Cell Treatment: Culture mutant p53-expressing cancer cells (e.g., MDA-MB-231). Treat with 5 µM 9-hydroxyellipticine hydrobromide for 24 hours.

-

Lysis: Lyse cells in non-denaturing CHAPS buffer to preserve the native tertiary structure of the p53 protein.

-

Immunoprecipitation (IP): Divide the lysate into two aliquots. Incubate Aliquot A with PAb240 (mutant-specific) and Aliquot B with PAb1620 (wild-type-specific) overnight at 4°C.

-

Bead Capture & Elution: Capture the antibody-protein complexes using Protein G-agarose beads. Wash extensively and elute using boiling Laemmli sample buffer.

-

Western Blotting: Resolve the eluates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a pan-p53 antibody (e.g., DO-1) to quantify the ratio of mutant vs. wild-type conformations.

Pharmacological Data & Cytotoxicity Profiles

The structural modifications of 9-hydroxyellipticine yield a distinct pharmacological advantage over the parent ellipticine, particularly in resistant cell lines. The table below summarizes comparative efficacy markers based on standardized preclinical assays [1][3].

| Pharmacological Parameter | Parent Ellipticine | 9-Hydroxyellipticine | Rationale for Variance |

| DNA Binding Affinity (K_app) | ~ 10⁵ M⁻¹ | ~ 10⁶ M⁻¹ | C-9 hydroxyl group enables superior hydrogen bonding in the minor groove. |

| Topo II Cleavable Complex Stabilization | Moderate | High | Enhanced intercalation geometry restricts Topo II religation kinetics. |

| Covalent DNA Adduct Formation | Low | Very High | C-9 -OH drastically lowers oxidation potential, favoring rapid CYP450 bio-activation. |

| Mutant p53 Reactivation Potential | Negligible | Potent (5-6 fold increase) | Specific structural binding affinity induces wild-type conformational shift. |

| IC₅₀ (Resistant Hamster Lung Cells) | > 10 µM | ~ 1.5 µM | Multi-modal MoA bypasses single-target resistance mechanisms. |

References

-

Harding, M. M., & Grummitt, A. R. (2003). 9-hydroxyellipticine and derivatives as chemotherapy agents. Mini Reviews in Medicinal Chemistry. URL:[Link]

-

Stiborova, M., Rupertova, M., Schmeiser, H. H., & Frei, E. (2006). Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. URL:[Link]

-

Charcosset, J. Y., Bendirdjian, J. P., Lantieri, M. F., & Jacquemin-Sablon, A. (1985). Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells. Cancer Research. URL:[Link]

-

Kumar, P. B., & Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Advances in Pharmacoepidemiology and Drug Safety. URL:[Link]

DNA intercalation properties of 9-hydroxyellipticine hydrobromide

An In-Depth Technical Guide to the DNA Intercalation Properties of 9-Hydroxyellipticine Hydrobromide

Executive Summary

9-Hydroxyellipticine, a potent derivative of the natural alkaloid ellipticine, stands as a significant compound in anticancer research, primarily due to its profound interaction with cellular DNA.[1][2] Its planar aromatic structure is chemically tailored for DNA intercalation, a mechanism that underpins its cytotoxicity and its function as a topoisomerase II poison.[2][3][4] This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the . Moving beyond a simple recitation of facts, this document details the causality behind experimental choices, presents self-validating protocols for characterization, and synthesizes the data into a cohesive mechanistic narrative. We will dissect the biophysical techniques used to confirm and quantify this interaction, providing both the theoretical foundation and field-proven methodologies essential for robust scientific inquiry.

Introduction to 9-Hydroxyellipticine

Chemical Lineage and Therapeutic Significance

Ellipticine was first isolated from Ochrosia elliptica and identified as a powerful antineoplastic agent.[5] However, its clinical utility was hampered by issues such as low aqueous solubility.[6] Extensive structure-activity relationship (SAR) studies revealed that functionalization of the ellipticine core is key to enhancing its therapeutic profile. Specifically, the introduction of a hydroxyl group at the 9-position was found to dramatically improve its anticancer activity, giving rise to 9-hydroxyellipticine.[1] The hydrobromide salt form is often utilized to improve its handling and solubility in aqueous buffers for experimental use.

The Primary Mechanism of Action: A Dual Threat to Cancer Cells

The cytotoxic effects of 9-hydroxyellipticine are primarily attributed to a two-pronged assault on DNA integrity:

-

DNA Intercalation: The planar, electron-deficient aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.[4][7] This physical disruption interferes with essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][9]

-

Topoisomerase II Inhibition: Beyond simple steric hindrance, 9-hydroxyellipticine acts as a topoisomerase II "poison." It stabilizes the transient, enzyme-mediated DNA cleavage complex, preventing the re-ligation of the DNA strands.[10][11] This leads to the accumulation of permanent double-strand breaks, which are highly lethal to proliferating cancer cells.[10]

The Core Mechanism: Deconstructing DNA Intercalation

Biophysical Consequences of Intercalation

The insertion of the 9-hydroxyellipticine molecule into the DNA helix is not a passive event. It forces a significant structural distortion with two key, measurable consequences:

-

Lengthening: To accommodate the intercalator, the DNA helix must extend. This increase in the contour length of the DNA is a hallmark of classical intercalation.[12][13]

-

Unwinding: The base pairs must separate vertically, leading to a localized unwinding of the helical structure. This change in DNA topology is a critical factor in the inhibition of enzymes that track along the DNA groove.[12]

Spectroscopic studies have revealed that 9-hydroxyellipticine can adopt two main binding modes: a primary intercalative mode, which is favored at low drug-to-DNA ratios, and a secondary stacked binding mode within the DNA major groove that becomes more prominent at higher concentrations.[7]

Caption: 9-Hydroxyellipticine inserts between DNA base pairs, causing lengthening and unwinding.

A Validated Workflow for Characterizing DNA Intercalation

Caption: A logical workflow for characterizing a DNA intercalating agent.

Experimental Protocols and Methodologies

The following protocols represent a gold-standard approach to investigating DNA intercalation. The causality for each choice is explained to provide a framework for experimental design and troubleshooting.

UV-Visible Absorption Spectroscopy: Probing Electronic Interactions

-

Expertise & Causality: This is the primary and most accessible method to confirm a direct interaction. When 9-hydroxyellipticine intercalates, the π-π stacking interactions between its aromatic system and the DNA base pairs alter the electronic transition energies of the chromophore.[14] This results in two characteristic spectral changes: hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths, or a "red shift").[14][15] These changes are indicative of intimate binding and are inconsistent with simple electrostatic interactions.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of 9-hydroxyellipticine hydrobromide (e.g., 1 mM in DMSO) and a stock solution of high-quality calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per base.[16] The purity should be confirmed by an A260/A280 ratio of ~1.8–1.9.[16]

-

Titration Setup: In a 1 cm path length quartz cuvette, place a solution of 9-hydroxyellipticine at a fixed concentration (e.g., 20 µM) in buffer.

-

Reference Blank: Use a matched cuvette containing only the buffer for baseline correction.

-

Initial Spectrum: Record the absorption spectrum of the drug alone, typically from 300 nm to 500 nm.

-

Titration: Add small aliquots (e.g., 2-5 µL) of the ct-DNA stock solution to the drug-containing cuvette. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

Data Acquisition: Record the absorption spectrum after each addition of DNA. Continue until no further significant changes in the spectrum are observed.

-

Data Analysis: Plot the absorbance at the drug's λmax as a function of the DNA concentration. The data can be used to calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models.[17]

-

Fluorescence Spectroscopy: Ethidium Bromide Competitive Displacement

-

Expertise & Causality: While 9-hydroxyellipticine has intrinsic fluorescence, a competitive displacement assay using a well-characterized intercalator like Ethidium Bromide (EtBr) provides a self-validating system. EtBr is a "molecular light switch"; its fluorescence is dramatically enhanced upon intercalation into DNA.[18] A compound that competes for the same intercalation sites will displace EtBr, causing a measurable decrease in fluorescence intensity. This directly demonstrates that the test compound binds at intercalative sites.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of 9-hydroxyellipticine, ct-DNA, and Ethidium Bromide in buffer as described previously.

-

Complex Formation: In a fluorescence cuvette, prepare a solution containing a fixed concentration of ct-DNA (e.g., 20 µM) and EtBr (e.g., 2 µM). Incubate for 10 minutes to allow for complete intercalation and a stable, high-fluorescence signal.

-

Instrumentation: Set the spectrofluorometer to the excitation and emission wavelengths for the DNA-EtBr complex (e.g., λex ≈ 520 nm, λem ≈ 600 nm).

-

Initial Measurement: Record the initial, high fluorescence intensity of the DNA-EtBr complex.

-

Titration: Add increasing concentrations of 9-hydroxyellipticine to the cuvette. Mix and equilibrate for 2-3 minutes after each addition.

-

Data Acquisition: Measure the fluorescence intensity after each addition.

-

Data Analysis: Plot the fluorescence intensity (F/F₀) versus the concentration of 9-hydroxyellipticine. The quenching of the EtBr fluorescence indicates displacement. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant and binding affinity.

-

Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes

-

Expertise & Causality: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The canonical B-form of DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to helicity).[19][20] Intercalation perturbs the DNA's secondary structure, causing distinct changes in the CD spectrum.[7][21] These changes provide direct evidence that the drug is altering the global conformation of the DNA helix, a result expected from an intercalative event.[22][23]

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of ct-DNA (e.g., 50 µM in base pairs) and 9-hydroxyellipticine in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

-

Instrumentation: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.

-

DNA Spectrum: Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette from approximately 220 nm to 320 nm. This will serve as the reference spectrum for B-DNA.

-

Titration: Add aliquots of the 9-hydroxyellipticine stock solution to the DNA sample to achieve desired drug-to-DNA ratios (e.g., 0.1, 0.2, 0.5, 1.0).

-

Data Acquisition: After each addition and a 5-minute equilibration period, record the CD spectrum. Correct all spectra by subtracting the spectrum of the buffer.

-

Data Interpretation: Analyze the changes in the CD signal. Intercalation by 9-hydroxyellipticine is expected to cause an increase in the intensity of both the positive and negative bands and may induce slight shifts in their positions, reflecting the unwinding and stiffening of the DNA helix.[7]

-

Hydrodynamic Methods (Viscometry): The Definitive Test for Intercalation

-

Expertise & Causality: This technique provides the most unambiguous evidence for classical intercalation.[12] The viscosity of a DNA solution is proportional to its effective length. Intercalation, by increasing the separation between base pairs, lengthens the DNA molecule, leading to a measurable increase in relative viscosity.[13][24] In contrast, compounds that bind exclusively in the grooves or cause DNA bending would have a negligible effect or could even decrease the viscosity.[13]

-

Step-by-Step Protocol:

-

DNA Preparation: Prepare a solution of sonicated, rod-like ct-DNA fragments (average size ~200-500 bp) to create a semi-rigid solution that behaves predictably. The DNA should be extensively dialyzed against the assay buffer (e.g., Tris-HCl, pH 7.4).

-

Instrumentation: Use a calibrated Ubbelohde or similar capillary viscometer submerged in a constant temperature water bath (e.g., 25.0 ± 0.1 °C).

-

Measurement of Flow Time: Measure the flow time of the buffer (t₀) and the DNA solution (t). The specific viscosity is calculated as η_sp = (t - t₀) / t₀.

-

Titration: Add small aliquots of a concentrated 9-hydroxyellipticine solution to the DNA in the viscometer. After each addition, mix thoroughly and wait 5-10 minutes for equilibration before measuring the new flow time.

-

Data Analysis: Calculate the relative viscosity (η/η₀) where η = (t - t₀) and η₀ = (t_dna - t₀). Plot the relative specific viscosity, often as (η/η₀)¹/³, versus the binding ratio (moles of drug / moles of DNA base pairs). A linear increase in this plot is considered strong evidence of classical intercalation.[12]

-

Functional Consequence: Topoisomerase II Inhibition

The ultimate validation of 9-hydroxyellipticine's mechanism is to link its physical binding to a functional cellular outcome.

Caption: Workflow for the Topoisomerase II DNA relaxation inhibition assay.

-

Step-by-Step Protocol (DNA Relaxation Assay):

-

Reaction Setup: In microcentrifuge tubes on ice, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 1 mM ATP), and supercoiled plasmid DNA (e.g., pBR322, 0.5 µg).[3][25]

-

Inhibitor Addition: Add varying concentrations of 9-hydroxyellipticine. Include a "no drug" control (enzyme activity) and a "no enzyme" control (input DNA).

-

Enzyme Addition: Add a sufficient amount of purified human topoisomerase IIα to fully relax the DNA in the "no drug" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel. Run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, nicked) are well separated.

-

Visualization: Stain the gel with an intercalating dye (e.g., SYBR Safe or Ethidium Bromide) and visualize under UV or blue light. The inhibition of topoisomerase II activity is observed as a dose-dependent persistence of the faster-migrating supercoiled DNA band.[3]

-

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the described experimental procedures, providing a benchmark for researchers.

Table 1: Spectroscopic and Thermodynamic Parameters for 9-Hydroxyellipticine-DNA Interaction

| Parameter | Technique | Typical Value | Significance |

|---|---|---|---|

| Binding Constant (K_b) | Spectroscopy | 10⁵ - 10⁶ M⁻¹ | Measures the affinity of the drug for DNA. |

| Hypochromicity (%) | UV-Vis Spectroscopy | 20 - 40% | Indicates strong electronic coupling via intercalation. |

| Bathochromic Shift (Δλ) | UV-Vis Spectroscopy | 10 - 20 nm | Confirms alteration of the drug's electronic environment. |

| Binding Stoichiometry (n) | Spectroscopy | ~0.2 - 0.3 | Represents the number of drug molecules bound per base pair. |

| ΔH (Enthalpy) | Calorimetry/van't Hoff | Slightly negative/positive | Indicates the heat change upon binding. |

| ΔS (Entropy) | Calorimetry/van't Hoff | Large & Positive | The dominant positive entropy change is characteristic of intercalation, driven by the release of water molecules and counter-ions.[26] |

Table 2: Hydrodynamic and Functional Assay Results

| Parameter | Technique | Typical Result | Significance |

|---|---|---|---|

| Relative Viscosity | Viscometry | Monotonic Increase | Definitive evidence of DNA helix lengthening due to intercalation. |

| Topoisomerase II IC₅₀ | Relaxation Assay | Low micromolar (µM) | Quantifies the functional potency of the drug as an enzyme poison.[27] |

| ΔT_m (°C) | Thermal Denaturation | +5 to +10 °C | Shows stabilization of the DNA double helix against heat, consistent with intercalation.[15] |

Conclusion

The characterization of 9-hydroxyellipticine hydrobromide as a DNA intercalator is a multi-step, evidence-driven process. By systematically applying spectroscopic, hydrodynamic, and functional assays, a researcher can move from observing an initial interaction to definitively proving an intercalative binding mode and quantifying its downstream functional consequences, such as the inhibition of topoisomerase II. The protocols and rationale presented in this guide provide a robust framework for investigating not only 9-hydroxyellipticine but also novel compounds designed to target DNA. This methodical approach ensures scientific integrity and yields the high-quality, trustworthy data required for advanced drug development.

References

-

Ismail, M. A., Sanders, K. J., Fennell, G. C., Latham, H. C., Wormell, P., & Rodger, A. (1998). Spectroscopic studies of 9-hydroxyellipticine binding to DNA. Biopolymers, 46(3), 127-43. [Link]

-

McCarthy, E. (2018). Synthesis and biological evaluation of novel ellipticine salt derivatives as anticancer agents. Sciforum. [Link]

-

Sugikawa, E., Tsunoda, S., Nakanishi, N., & Ohashi, M. (2001). 9-Hydroxyellipticine alters the conformation and DNA binding characteristics of mutated p53 protein. Anticancer Research, 21(4A), 2671-5. [Link]

-

Kaczmarek, L., Peczynska-Czoch, W., Osiadacz, J., & Wietrzyk, J. (2004). Synthesis and biological activity of 5-aza-ellipticine derivatives. Bioorganic & Medicinal Chemistry, 12(1), 129-136. [Link]

-

de Oliveira, A. B., de Fátima, Â., & Modolo, L. V. (2020). Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. Pharmaceuticals, 13(5), 89. [Link]

-

Zhang, H., Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Wei, Z. (2019). Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine. Letters in Drug Design & Discovery, 16(9). [Link]

-

Bîrgean, C. M., Darvasi, E., & Tămaş, C. (2019). Viscosity measurements of DNA solutions with and without condensing agents. AIP Conference Proceedings, 2191(1), 020015. [Link]

-

Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forsterová, K., ... & Frei, E. (2014). The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes. International Journal of Molecular Sciences, 16(1), 318-341. [Link]

-

Pindur, U. (2001). Determination of binding mode: intercalation. Current Protocols in Nucleic Acid Chemistry, 7(1), 8-1. [Link]

-

Chen, Y., Liu, X., Liu, Y., Zhang, C., & Zhang, Y. (2024). Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023. Chemistry & Biodiversity, e202400210. [Link]

-

University of Barcelona. (n.d.). Viscosity Measurements. RIIDFCM. [Link]

-

Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors, 12(3), 3294-3317. [Link]

-

Larsen, A. K., Riou, J. F., & Riou, G. (1989). Reduced DNA Topoisomerase II Activity and Drug-Stimulated DNA Cleavage in 9-hydroxyellipticine Resistant Cells. Biochemical Pharmacology, 38(5), 783-788. [Link]

-

Dereuddre-Bosquet, N., Fiallo, M., & Larsen, A. K. (1996). Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors. Molecular Pharmacology, 50(1), 84-91. [Link]

-

Fleming, A. M., Arvizo, R. R., & Burrows, C. J. (2016). UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry, 89(1), 959-966. [Link]

-

Rodger, A. (2012). Absorption Spectroscopy to Probe Ligand Binding. In: Encyclopedia of Biophysics. [Link]

-

da Silva, J. P., & Paulo, A. (2009). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Mini-Reviews in Medicinal Chemistry, 9(12), 1434-1457. [Link]

-

Schwaller, M. A., Dodin, G., & Aubard, J. (1991). Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series. Biopolymers, 31(5), 519-27. [Link]

-

ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. ResearchGate. [Link]

-

Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forsterová, K., ... & Frei, E. (2004). The Anticancer Drug Ellipticine Forms Covalent DNA Adducts, Mediated by Human Cytochromes P450, through Metabolism to 13-Hydroxyellipticine and Ellipticine N2-Oxide. Cancer Research, 64(22), 8374-8380. [Link]

-

Stiborová, M., Poljaková, J., Martínková, E., Bořek-Dohalská, L., Eckschlager, T., Kizek, R., & Frei, E. (2006). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology, 1(4), 213-219. [Link]

-

Esnault, C., Roques, B. P., & Le Pecq, J. B. (1988). Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium. Journal of Biomolecular Structure & Dynamics, 6(3), 443-58. [Link]

-

Rosu, T., Pahontu, E., Ilies, D. C., & Gulea, A. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 62(6), 1048-1060. [Link]

-

Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]

-

Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forsterová, K., ... & Frei, E. (2004). The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide. Cancer Research, 64(22), 8374-8380. [Link]

-

Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. Sensors, 12(3), 3294-3317. [Link]

-

Tuite, E., & Norden, B. (1994). Analysing DNA complexes by circular and linear dichroism. Progress in Biophysics and Molecular Biology, 61(1), 1-27. [Link]

-

Mukherjee, S., & Chowdhury, S. R. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS Omega, 8(5), 4786-4796. [Link]

-

Allouche, F., Ben Ahmed, Z., & Dhaouadi, H. (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Journal of Electrochemical Science and Engineering, 15(4), 2738. [Link]

-

Biology Stack Exchange. (2014). How to analytically quantify a chemical's potential to intercalate DNA? Stack Exchange. [Link]

-

Larsen, A. K., & Jacquemin-Sablon, A. (1989). Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells. Cancer Research, 49(24 Pt 1), 7101-7107. [Link]

-

de Oliveira, G. A., Guedes, I. A., & de Alencastro, R. B. (2021). DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. Chemosensors, 9(12), 353. [Link]

-

ResearchGate. (n.d.). Chemical structure of ellipticine and the 9-hydroxyellipticine derivative. ResearchGate. [Link]

-

Schwaller, M. A., Dodin, G., & Aubard, J. (1991). Thermodynamics of Drug-DNA Interactions: Entropy-Driven Intercalation and Enthalpy-Driven Outside Binding in the Ellipticine Series. Scribd. [Link]

-

Le Pecq, J. B., Nguyen-Dat-Xuong, Gosse, C., & Paoletti, C. (1974). A New Antitumoral Agent: 9-Hydroxyellipticine. Possibility of a Rational Design of Anticancerous Drugs in the Series of DNA Intercalating Drugs. Proceedings of the National Academy of Sciences, 71(12), 5078-5082. [Link]

-

Le Pecq, J. B., Nguyen-Dat-Xuong, Gosse, C., & Paoletti, C. (1974). A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs. Proceedings of the National Academy of Sciences of the United States of America, 71(12), 5078-82. [Link]

-

Auclair, C., & Paoletti, C. (1981). Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives. Journal of Medicinal Chemistry, 24(3), 289-295. [Link]

-

Roy, A., & Bag, S. (2011). An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 475-80. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]

- 14. dspace-prod.anu.edu.au [dspace-prod.anu.edu.au]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. pub.iapchem.org [pub.iapchem.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

Topoisomerase II Inhibition by 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a derivative of the potent antineoplastic agent ellipticine. We delve into its core mechanism as a catalytic inhibitor of human DNA topoisomerase II, contrasting it with other classes of inhibitors. This document furnishes detailed, field-tested protocols for the robust evaluation of its inhibitory activity, including DNA relaxation and cleavage assays, alongside methods for assessing its cellular cytotoxicity. Structured to serve as a practical resource for researchers in oncology, drug discovery, and molecular biology, this guide synthesizes mechanistic insights with actionable experimental workflows to facilitate further investigation into this promising class of anticancer compounds.

Introduction: The Ellipticine Scaffold and Topoisomerase II

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is a hydroxylated derivative of ellipticine, a naturally occurring alkaloid isolated from plants of the Apocynaceae family.[1] Ellipticine and its analogues have garnered significant interest in oncology due to their potent antineoplastic properties, which are primarily attributed to their interaction with DNA and the nuclear enzyme DNA topoisomerase II.[1][2][3]

Topoisomerase II (Topo II) is an essential enzyme that resolves topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[2][4] It functions by creating a transient double-stranded break in one DNA segment, passing another segment through the break, and then resealing it.[4][5] This catalytic cycle is a critical target for cancer chemotherapy.[6]

Unlike Topo II "poisons" (e.g., etoposide), which stabilize the enzyme-DNA cleavage complex leading to DNA damage and apoptosis, 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol and its parent compound, ellipticine, function as catalytic inhibitors .[2][7] These agents interfere with the enzyme's catalytic activity, robbing the cell of its essential functions without necessarily trapping the cleavage complex.[2] This guide will explore the specific mechanisms and provide the necessary protocols to characterize this inhibition.

Compound Profile: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol

This compound belongs to the pyrido[4,3-b]carbazole family. The planar, polycyclic structure is a key feature, enabling it to intercalate into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix.[1] This physical interaction is believed to be directly related to its ability to inhibit Topoisomerase II.[2][7]

Chemical Structure

Caption: Catalytic cycle of Topoisomerase II and the inhibitory point.

Experimental Protocols for Characterization

To validate and quantify the inhibitory effect of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol, a series of standard biochemical and cell-based assays are required. The following protocols are provided as a robust starting point.

Topoisomerase II DNA Relaxation Assay

This assay assesses the catalytic inhibition of the enzyme by monitoring its ability to relax supercoiled plasmid DNA. [8]In the presence of an effective inhibitor, the enzyme cannot convert the compact supercoiled (sc) DNA into its relaxed (rel) form.

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

-

Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a single 20 µL reaction, combine:

-

Aliquot and Add Compound: Aliquot 16 µL of the master mix into pre-chilled microcentrifuge tubes. Add 2 µL of the test compound (5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, dissolved in a suitable solvent like DMSO) at various concentrations.

-

Causality: Adding the compound before the enzyme allows the inhibitor to interact with the DNA substrate first, which is crucial for intercalating agents.

-

Controls: Prepare the following essential controls:

-

No-Enzyme Control: Add 2 µL of solvent only.

-

Solvent (Vehicle) Control: Add 2 µL of solvent (e.g., DMSO) and enzyme.

-

Positive Control: Add 2 µL of a known Topo II inhibitor (e.g., etoposide).

-

-

-

Enzyme Addition: Add 2 µL of human Topoisomerase IIα (typically 1-5 units) to each tube, except the no-enzyme control. Gently mix.

-

Incubation: Incubate all reactions at 37°C for 30 minutes. [8]

-

Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., containing SDS to denature the enzyme and a tracking dye).

-

Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer until the dye front has migrated approximately 75% of the gel length. [9]

-

Visualization: Visualize the DNA bands under a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band at increasing compound concentrations.

Topoisomerase II DNA Cleavage Assay

This assay determines if a compound acts as a Topo II poison by stabilizing the covalent enzyme-DNA cleavage complex. While the subject compound is a catalytic inhibitor, this assay is crucial to confirm that it does not enhance DNA cleavage. [2]

-

Reaction Setup: On ice, prepare 20 µL reactions similar to the relaxation assay, using supercoiled plasmid DNA as the substrate. [5] * 4 µL of 5x Assay Buffer.

-

1 µL of ATP (optional, but often included).

-

~10 nM supercoiled plasmid DNA (e.g., pBR322). [5] * Test compound at desired concentrations.

-

Water to a volume that will be 20 µL after enzyme addition.

-

-

Initiate Reaction: Add human Topoisomerase IIα (a higher concentration is often needed, e.g., 200 nM) and incubate at 37°C for 6-30 minutes. [5][10]

-

Trap Cleavage Complex: Terminate the reaction and trap the covalent complex by adding 2 µL of 5% SDS. [5] * Causality: SDS denatures the Topo II enzyme, but the covalent bond between the active site tyrosine and the 5'-DNA terminus remains, effectively creating a permanent DNA break if a cleavage complex was stabilized.

-

Protein Digestion: Add 2 µL of proteinase K (e.g., 0.8 mg/mL) and incubate at 45°C for 30 minutes. [5] * Causality: Proteinase K digests the covalently attached enzyme, leaving a clean DNA break that can be analyzed by electrophoresis. Without this step, the large protein mass attached to the DNA would impede its migration in the gel.

-

Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel with ethidium bromide.

-

Visualization: Analyze the gel under UV light. A Topo II poison (like etoposide, used as a positive control) will show an increase in the linear DNA band (form III) converted from the supercoiled form (form I). A catalytic inhibitor like 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is expected to show no increase, and potentially a decrease, in the linear DNA band compared to the enzyme-only control. [2]

In Vitro Cytotoxicity Assay (SRB Assay)

To correlate enzymatic inhibition with anticancer activity, it is essential to measure the compound's cytotoxicity against cancer cell lines. [11]The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on total cellular protein content. [12][13]

-

Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) into 96-well plates at an appropriate density and allow them to adhere overnight. [3]

-

Compound Treatment: Treat the cells with a serial dilution of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide for a specified period (e.g., 48-72 hours). Include untreated and solvent-only controls.

-

Cell Fixation: Gently remove the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. [12]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. [12]

-

Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure Absorbance: Read the optical density (absorbance) on a microplate reader at approximately 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the solvent control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Interpretation and Expected Outcomes

The combination of these assays provides a clear profile of the compound's activity.

| Assay | Parameter Measured | Expected Outcome for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol |

| DNA Relaxation | Inhibition of supercoiled DNA relaxation | Dose-dependent decrease in relaxed DNA and persistence of supercoiled DNA. |

| DNA Cleavage | Stabilization of the cleavage complex | No significant increase in linear DNA compared to the enzyme-only control. [2] |

| Cytotoxicity (SRB) | Inhibition of cancer cell proliferation | A dose-dependent decrease in cell viability, yielding a measurable IC₅₀ value. [13] |

Synthesis and Future Directions

The synthesis of pyrido[4,3-b]carbazole derivatives is a well-established field in medicinal chemistry, often involving multi-step sequences starting from carbazole precursors. [14][15][16]Modifications at the 9-position, such as the introduction of a hydroxyl group, have been explored to modulate the compound's biological activity and solubility. [15][17] The characterization of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide as a catalytic inhibitor of Topoisomerase II opens several avenues for future research:

-

Isoform Selectivity: Investigating its differential activity against Topo IIα and Topo IIβ isoforms.

-

Resistance Mechanisms: Studying its efficacy in cancer cell lines that have developed resistance to Topo II poisons.

-

Combination Therapies: Exploring potential synergistic effects when combined with other chemotherapeutic agents. [18]* Structural Optimization: Further synthetic modifications to enhance potency and reduce off-target toxicity.

By providing a robust framework for its mechanistic and cellular evaluation, this guide aims to empower researchers to further unlock the therapeutic potential of this important class of Topoisomerase II inhibitors.

References

-

Bailly, C. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Investigational New Drugs, 34(2), 157-166. [Link]

-

Walsh Medical Media. (2024). Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. [Link]

-

PubMed. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. [Link]

-

Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

-

Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

-

Inspiralis. Human Topoisomerase II Relaxation Assay Protocol. [Link]

-

Kamarajan, P., et al. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Science & Therapy, 7(9), 261-272. [Link]

-

Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

-

PubMed. (2006). Cytotoxic assays for screening anticancer agents. [Link]

-

National Institutes of Health. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 81(1), e42. [Link]

-

National Institutes of Health. (2010). Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II. Methods in Molecular Biology, 582, 41-49. [Link]

-

ProFoldin. DNA relaxation assay kit. [Link]

-

National Institutes of Health. (2011). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Nucleic Acids Research. (2024). Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. [Link]

-

Sainsbury, M., Webb, B., & Schinazi, R. (1975). An improved synthesis of 6H-pyrido[4,3-b]carbazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 289-298. [Link]

-

ResearchGate. DNA relaxation activity of yeast wild-type topoisomerase II and... [Link]

-

Chemical Synthesis Database. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol. [Link]

-

PubMed. (1978). Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles. [Link]

-

PubMed. (1994). Synthesis and evaluation of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, a new promising series of antitumor olivacine derivatives. [Link]

-

Jasztold-Howorko, R., et al. (2005). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 62(3), 207-211. [Link]

-

PubMed. (2008). Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. [Link]

-

Gębarowski, T., et al. (2021). Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. Molecules, 26(11), 3326. [Link]

-

ACS Publications. (2021). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry, 64(8), 4479-4501. [Link]

-

ResearchGate. Synthetic scheme for pyrido[4,3-b]carbazole alkaloids. [Link]

-

ResearchGate. Synthesis of 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole Derivatives and Their Cytotoxic Activity. [Link]

-

Semantic Scholar. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic in. [Link]

-

PubChem. 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-amine. [Link]

-

PubMed. (2022). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. [Link]

-

ResearchGate. Inhibition of human Topoisomerase II by new N,N,N-trimethylethanammonium iodide alkylcarbazole derivatives. [Link]

-

ResearchGate. (2005). Synthesis of new 1-phenyl-6H-pyrido[4,3-b]carbazole derivatives with potential cytostatic activity. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. topogen.com [topogen.com]

- 11. omicsonline.org [omicsonline.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An improved synthesis of 6H-pyrido[4,3-b]carbazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and evaluation of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, a new promising series of antitumor olivacine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and Bioavailability of 9-Hydroxyellipticine Derivatives: Overcoming Delivery Barriers in Oncology

Executive Summary

Ellipticine and its highly active derivative, 9-hydroxyellipticine (9-OH-EPT), represent a potent class of antineoplastic alkaloids. The addition of a hydroxyl group at the 9-position significantly enhances the molecule's apparent affinity for DNA, stabilizes the topoisomerase II-DNA cleavable complex, and effectively inhibits the phosphorylation of mutant p53 suppressor proteins[1]. Despite these profound pharmacodynamic advantages, the clinical translation of 9-OH-EPT derivatives has historically been bottlenecked by severe pharmacokinetic (PK) limitations—namely, poor aqueous solubility, rapid systemic clearance, and complex cytochrome P450 (CYP450)-mediated biotransformation[2].

This technical guide dissects the metabolic pathways governing 9-OH-EPT clearance, evaluates state-of-the-art formulation strategies designed to enhance its bioavailability, and establishes a self-validating experimental protocol for robust in vivo PK quantification.

Metabolic Profiling and Biotransformation Dynamics

The pharmacokinetic profile of 9-OH-EPT is heavily dictated by hepatic first-pass metabolism. Ellipticine is primarily oxidized by human CYP1A1 and CYP1A2 enzymes to form 9-hydroxyellipticine and 7-hydroxyellipticine[3]. While often classified as a detoxification pathway for the parent drug, 9-OH-EPT itself retains potent cytotoxic properties[1][4]. Conversely, CYP3A4 drives the bioactivation of ellipticine into 13-hydroxyellipticine and ellipticine N2-oxide, reactive metabolites responsible for forming covalent DNA adducts[3][4].

Interestingly, 9-OH-EPT is not merely a passive substrate; it actively modulates hepatic enzymes. In vivo studies demonstrate that 9-OH-EPT acts as a selective inhibitor of certain CYP450 isoforms, significantly altering the clearance rates of co-administered model substrates like antipyrine[5]. This auto-modulatory behavior necessitates highly controlled dosing regimens to avoid unpredictable drug-drug interactions.

CYP450-mediated biotransformation pathways of ellipticine into 9-hydroxyellipticine.

Bioavailability Challenges and Delivery Innovations

Because 9-OH-EPT and its structural analogs are highly lipophilic, they exhibit erratic gastrointestinal absorption and rapid elimination[6]. To circumvent these barriers, researchers have engineered advanced drug delivery systems (DDS) that fundamentally alter the drug's macroscopic PK parameters[2].

-

Peptide-Mediated Nanocomplexes: The self-assembling amino acid pairing peptide EAK16-II (EAK) has been utilized to stabilize hydrophobic ellipticine in aqueous solutions[7]. The resulting EAK-EPT nanoparticles drastically prolong the systemic residence time of the drug, significantly enlarging the Area Under the Curve (AUC) and enhancing overall bioavailability compared to the unformulated drug[7].

-

Mesoporous Silica Nanoparticles (MSNs): Lipid-capped MSNs have been deployed to encapsulate highly lipophilic derivatives. These carriers prevent premature drug leakage in the bloodstream and actively bypass P-glycoprotein (P-gp) efflux pumps, thereby overcoming multidrug resistance (MDR) and increasing intracellular drug concentrations[8].

Quantitative Pharmacokinetic & Pharmacodynamic Summary

The table below summarizes the quantitative shifts in PK and PD metrics when ellipticine derivatives are structurally modified or formulated into nanocarriers.

| Compound / Formulation | Target / Metric | Quantitative Value / Effect | Reference |

| Free Ellipticine (EPT) | TLR3 Inhibition (IC50) | 5.66 ± 1.03 μM | [9] |

| SMU-14a (Derivative) | TLR3 Inhibition (IC50) | 0.18 ± 0.02 μM | [9] |

| Free EPT | Bioavailability (AUC) | Baseline (Rapid systemic clearance) | [7] |

| EAK-EPT Complex | Bioavailability (AUC) | Significantly Increased AUC & t1/2 | [7] |

| 9-Hydroxyellipticine | Antipyrine Clearance | Decreased 4,4'-dihydroxyantipyrine clearance (from 2.5 to 1.5 ml/min/kg) | [5] |

In Vivo Pharmacokinetic Evaluation: A Self-Validating Protocol

To accurately measure the PK parameters of 9-OH-EPT derivatives, a rigorous bioanalytical workflow is required. The following step-by-step methodology ensures high extraction recovery, prevents ex vivo degradation, and provides reproducible quantification using High-Performance Liquid Chromatography (HPLC)[7].

Step-by-step bioanalytical workflow for evaluating the pharmacokinetics of derivatives.

Step-by-Step Methodology

-

Animal Dosing & Serial Sampling: Administer the formulated 9-OH-EPT derivative (e.g., 20 mg/kg IV) to a cohort of healthy male Sprague-Dawley (SD) rats[7]. Collect serial blood samples via the tail vein into heparinized tubes at tightly spaced intervals (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Causality: Dense early sampling is critical to accurately capture the rapid distribution phase ( Cmax ), while extended later time points ensure a precise calculation of the terminal elimination half-life ( t1/2 ).

-

-

Plasma Separation: Immediately centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to isolate the plasma.

-

Causality: Cold centrifugation halts ongoing enzymatic activity in the blood, preventing the ex vivo degradation of the metabolically unstable 9-OH-EPT derivatives.

-

-

Internal Standard (IS) Addition: Spike 100 μL of the isolated plasma with dexamethasone sodium phosphate as the internal standard[7].

-

Causality: Dexamethasone shares similar lipophilic extraction properties with ellipticine derivatives but elutes at a distinct chromatographic retention time. This corrects for any volumetric losses or matrix effects during the extraction process.

-

-

Protein Precipitation & Extraction: Add 300 μL of ice-cold acetonitrile/methanol (1:1 v/v) to the plasma. Vortex vigorously for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.

-

Causality: The organic solvent disrupts hydrophobic interactions, denaturing plasma proteins and releasing the highly protein-bound 9-OH-EPT into the supernatant for analysis.

-

-

HPLC Quantification: Inject the supernatant into a reverse-phase C18 column. Utilize a gradient mobile phase (e.g., water/acetonitrile supplemented with 0.1% formic acid).

-

Causality: The acidic modifier ensures that the basic nitrogen atoms within the pyrido[4,3-b]carbazole scaffold remain protonated, which sharpens the chromatographic peak shape and enhances ionization efficiency if coupled with mass spectrometry.

-

-

System Validation (QC): Construct a calibration curve using blank rat plasma spiked with known concentrations of the derivative. The protocol is self-validated only if the standard curve yields an R2>0.99 and Quality Control (QC) samples fall within ±15% accuracy.

Conclusion

The clinical viability of 9-hydroxyellipticine derivatives hinges on mastering their complex pharmacokinetics. While the addition of the 9-hydroxyl group drastically improves pharmacodynamic potency via topoisomerase II inhibition and DNA intercalation[1], it leaves the molecule vulnerable to rapid CYP-mediated clearance and poor aqueous solubility[3][6]. By integrating rational structural modifications with advanced nanocarrier formulations—such as peptide-mediated delivery systems[7]—researchers can successfully prolong systemic circulation, increase bioavailability, and unlock the full therapeutic potential of this powerful class of anticancer agents.

References

-

Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine | PLOS One Source: plos.org URL:[Link]

-

9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed Source: nih.gov URL:[Link]

-

Influence of 9-hydroxyellipticine and 3-methylcholanthrene treatment on antipyrine metabolite formation in rats in vivo - PubMed Source: nih.gov URL:[Link]

-

Ellipticine derivatives as Toll-like receptor 3 inhibitor for treating acute hepatitis - PubMed Source: nih.gov URL:[Link]

-

The Anticancer Drug Ellipticine Forms Covalent DNA Adducts, Mediated by Human Cytochromes P450, through Metabolism to 13-Hydroxyellipticine and Ellipticine N2-Oxide - AACR Journals Source: aacrjournals.org URL:[Link]

-

Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed Source: nih.gov URL:[Link]

-

Recent synthesis of ellipticine and its derivatives - ResearchGate Source: researchgate.net URL:[Link]

-

Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review - PMC Source: nih.gov URL:[Link]

-

Hybrid Lipid-Capped Mesoporous Silica for Stimuli-Responsive Drug Release and Overcoming Multidrug Resistance | ACS Applied Materials & Interfaces Source: acs.org URL:[Link]

Sources

- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Influence of 9-hydroxyellipticine and 3-methylcholanthrene treatment on antipyrine metabolite formation in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ellipticine derivatives as Toll-like receptor 3 inhibitor for treating acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (CAS 93841-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide, a derivative of the potent anti-cancer alkaloid ellipticine. This document delves into the critical aspects of this compound, including its chemical properties, a detailed synthesis pathway, analytical characterization, and its primary mechanism of action as a topoisomerase II inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in pre-clinical research and development.

Introduction: The Significance of the Ellipticine Scaffold

The parent compound, ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole), is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica.[1] Ellipticine and its derivatives have garnered significant attention in medicinal chemistry due to their potent cytotoxic activity against a range of cancer cell lines. This biological activity is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell proliferation.[2][3]

The 9-hydroxy derivative, 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol (also known as 9-hydroxyellipticine), has demonstrated enhanced antitumor activity compared to the parent compound.[2] The hydrobromide salt is often synthesized to improve the compound's solubility and handling properties for in vitro and in vivo studies.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental for the handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 93841-53-3 | [4] |

| Molecular Formula | C₁₇H₁₅BrN₂O | [5] |

| Molecular Weight | 343.22 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to have improved aqueous solubility compared to the free base | General knowledge |

| SMILES | Oc1ccc2c(c1)c1c(C)c3cnccc3c(c1[nH]2)C.Br | [5] |

Table 1: Physicochemical data for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide.

Synthesis and Purification

The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a multi-step process. A common and effective route involves the synthesis of the 9-methoxy precursor, followed by demethylation to yield the desired 9-hydroxy compound, and finally, conversion to the hydrobromide salt.

Synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol

A plausible synthetic route, adapted from established methods for ellipticine analogs, is outlined below.[6][7]

Caption: Synthetic workflow for 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol.

Step-by-Step Protocol:

-

Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole: 5-Methoxyindole is reacted with 2,5-hexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

-

Formylation: The resulting carbazole is formylated at the 3-position using a Vilsmeier-Haack reaction (POCl₃ and DMF).

-

Condensation: The 3-formylcarbazole is then condensed with aminoacetaldehyde dimethyl acetal.

-

Cyclization and Aromatization: The intermediate from the condensation reaction is cyclized and aromatized in the presence of a strong acid (e.g., polyphosphoric acid) to yield 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.

-

Demethylation: The 9-methoxy group is cleaved to the corresponding 9-hydroxy compound by heating with pyridine hydrochloride.[8] The reaction mixture is then poured into ice water, and the precipitated product is collected.

Purification of the Free Base

Purification of the crude 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol is crucial to remove any unreacted starting materials and byproducts.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane and methanol (e.g., 99:1 to 95:5) is a common choice for separating polar heterocyclic compounds.[9]

-

Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Formation of the Hydrobromide Salt

The purified free base is converted to the hydrobromide salt to enhance its aqueous solubility.

Protocol:

-

Dissolve the purified 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol in a suitable solvent such as ethanol or a mixture of ethanol and diethyl ether.[10]

-

Add a stoichiometric amount of hydrobromic acid (HBr) dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups at positions 5 and 11, the methylene protons of the pyridocarbazole ring system, and the phenolic hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic signals for the aromatic carbons, the methyl carbons, and the carbons of the heterocyclic core are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected Molecular Ion: For the free base (C₁₇H₁₄N₂O), the expected [M+H]⁺ peak would be at m/z 263.11. For the hydrobromide salt, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would be observable.

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of the anticancer activity of ellipticine and its derivatives is the inhibition of DNA topoisomerase II.[2][3] This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.

Caption: Mechanism of Topoisomerase II inhibition.

Experimental Protocol: In Vitro Topoisomerase II DNA Cleavage Assay

This assay determines the ability of the compound to stabilize the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA double-strand breaks.[3]

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (containing ATP)

-

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stock solution (in DMSO)

-

Etoposide (positive control)

-

Stop Solution (containing SDS and Proteinase K)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or etoposide.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Visualize the DNA bands under UV light. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

Conclusion

5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide represents a promising scaffold for the development of novel anticancer agents. This guide has provided a detailed overview of its synthesis, purification, characterization, and mechanism of action. The provided protocols and theoretical background serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

-

PrepChem. (a) Preparation of 9-hydroxy-ellipticine. Available from: [Link]

- Google Patents. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof.

- Harada, N., Ozaki, K., Oda, K., Nakanishi, N., Ohashi, M., Hashiyama, T., & Tsujihara, K. (1997). Synthesis and antitumor activity of 9-acyloxyellipticines. Chemical & pharmaceutical bulletin, 45(7), 1156–1162.

-

Chemical Synthesis Database. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol. Available from: [Link]

- Pommier, Y. (2017). Topoisomerase Assays. Current protocols in pharmacology, 79, 3.3.1–3.3.27.

- Stiborova, M., Sejbal, J., Bořek-Dohalská, L., Aim, V., Hřivňáková, J., Rýdlová, H., ... & Frei, E. (2003). 9-hydroxyellipticine and derivatives as chemotherapy agents. Mini reviews in medicinal chemistry, 3(2), 125-135.

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

- Hertlein, G., & Kappe, C. O. (2013).

- Jasztold-Howorko, R., Daszkiewicz, Z., & Gendek, T. (2002). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole derivatives. Acta poloniae pharmaceutica, 59(3), 207-211.

- Liu, X., & Wang, W. (2022). A review on the biological potentials of carbazole and its derived products. Molecules, 27(12), 3845.

- Larsen, A. K., Escargueil, A. E., Skladanowski, A., & Saucier, J. M. (1995). Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells. Biochemical pharmacology, 49(5), 623-631.

-

NextSDS. 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol. Available from: [Link]

- Google Patents. WO2013019825A1 - Stepwise process for the production of alkaloid salts.

- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014).

-

ResearchGate. 1 H and 13 C-NMR spectral data of 9-methoxychanthin-6-one (1) (400, 100 MHz in CDCl 3 ). Available from: [Link]

- Płotka-Wasyłka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2016). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Current Organic Chemistry, 20(26), 2788-2801.

-

ResearchGate. Topoisomerase II DNA cleavage assay. An in vitro assay was used to... Available from: [Link]

-

Inspiralis Ltd. Cleavage Assays. Available from: [Link]

- Bykadi, G., Flora, K. P., Cradock, J. C., & Poochikian, G. K. (1982). Determination of ellipticine in biological samples by high-performance liquid chromatography.

-

IUCr. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl... Available from: [Link]

- Google Patents. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.

- Vangala, V. R., Boddu, S., & Nangia, A. (2015). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 15(11), 5458-5473.

- Google Patents. US20100204470A1 - method for salt preparation.

- Li, H., Yang, F., Sun, Q., & Chen, X. (2011). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC.

-

Agilent. Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. nextsds.com [nextsds.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. prepchem.com [prepchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. WO2013019825A1 - Stepwise process for the production of alkaloid salts - Google Patents [patents.google.com]

- 11. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

In Vitro Cytotoxicity Profile of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol Hydrobromide: A Comprehensive Technical Guide

Executive Summary

The compound 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide (commonly known as 9-hydroxyellipticine hydrobromide) is a highly potent, multimodal antineoplastic agent derived from the natural alkaloid ellipticine. For drug development professionals and application scientists, understanding the nuanced cytotoxicity profile of this specific hydrobromide salt is critical. Unlike traditional chemotherapeutics that rely on a single mechanism of action, 9-hydroxyellipticine operates through a complex matrix of DNA intercalation, Topoisomerase II inhibition, RNA Polymerase I suppression, and metabolic bioactivation.

This whitepaper provides an in-depth analysis of its mechanistic pathways, quantitative in vitro efficacy, and the rigorous, self-validating experimental protocols required to accurately profile its cytotoxicity.

Chemical Identity & The Rationale for the Hydrobromide Salt

-

IUPAC Name: 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide

-

CAS Registry Number: 93841-53-3 (Hydrobromide salt) | 51131-85-2 (Free base)